molecular formula C18H21NO5S B2900581 benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate CAS No. 392237-29-5

benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate

Cat. No.: B2900581
CAS No.: 392237-29-5
M. Wt: 363.43
InChI Key: QRSKPZVANSMRKF-UHFFFAOYSA-N
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Description

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate is a carbamate derivative featuring a benzyl carbamate group and a 4-methylbenzenesulfonyl (tosyl) moiety attached to a propan-2-yl backbone. The tosyl group acts as a polar, electron-withdrawing substituent, enhancing the compound’s reactivity in nucleophilic substitution reactions.

This compound’s structural design makes it valuable as a synthetic intermediate, particularly in medicinal chemistry for constructing chiral amines or protected intermediates in multi-step syntheses. The tosyl group’s role as a leaving group facilitates further functionalization, such as displacement with nucleophiles in cross-coupling reactions.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-14-8-10-17(11-9-14)25(21,22)24-12-15(2)19-18(20)23-13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKPZVANSMRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amine Group

Reaction : 1-Amino-propan-2-ol → Benzyl N-(1-hydroxypropan-2-yl)carbamate
Mechanism : The primary amine reacts with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to form the carbamate.

Procedure :

  • Dissolve 1-amino-propan-2-ol (1.0 equiv, 10 mmol) in dichloromethane (DCM, 30 mL).
  • Add aqueous sodium hydroxide (10%, 20 mL) and cool to 0°C.
  • Slowly add benzyl chloroformate (1.1 equiv, 11 mmol) with vigorous stirring.
  • Stir for 4–6 hours at room temperature.
  • Extract with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

Yield : 85–90% (white solid).

Tosylation of the Alcohol Group

Reaction : Benzyl N-(1-hydroxypropan-2-yl)carbamate → Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate
Mechanism : The hydroxyl group undergoes nucleophilic substitution with tosyl chloride (TsCl) in the presence of pyridine.

Procedure :

  • Dissolve benzyl N-(1-hydroxypropan-2-yl)carbamate (1.0 equiv, 8.5 mmol) in anhydrous pyridine (15 mL).
  • Cool to 0°C and add TsCl (1.2 equiv, 10.2 mmol) in portions.
  • Stir at room temperature for 12 hours.
  • Quench with ice-cold water (50 mL), extract with DCM, and wash with 1M HCl and NaHCO₃.
  • Dry over MgSO₄ and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 75–80% (colorless oil).

Analytical Data and Characterization

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75–7.72 (d, 2H, Tosyl-H), 7.45–7.30 (m, 5H, Benzyl-H), 5.15 (s, 2H, CH₂Ph), 4.85–4.75 (m, 1H, NH), 4.20–4.10 (m, 1H, CH-OTs), 3.95–3.85 (m, 1H, CH-NH), 2.45 (s, 3H, Tosyl-CH₃), 1.35–1.25 (d, 3H, CH₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).

Reaction Optimization Table

Step Reagent/Conditions Temperature Time (h) Yield (%)
1 Cbz-Cl, NaOH, DCM 0°C → RT 6 87
2 TsCl, Pyridine RT 12 78

Mechanistic Considerations

Carbamate Formation

The Schotten-Baumann reaction ensures selective N-protection without O-acylation due to the amine’s higher nucleophilicity. Pyridine or NaOH neutralizes HCl, driving the reaction to completion.

Tosylation

Pyridine acts as both base and nucleophilic catalyst, activating TsCl for the SN2 displacement at the secondary alcohol. Steric hindrance at the propan-2-yl position slightly reduces reaction速率 compared to primary alcohols.

Alternative Synthetic Routes

Mitsunobu Reaction

Procedure :

  • Treat 1-amino-propan-2-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
  • React with 4-methylbenzenesulfonic acid to install the OTs group.
  • Protect the amine with Cbz-Cl.

Limitation : Lower yields (60–65%) due to competing side reactions.

Enzymatic Protection

Procedure :
Use lipases to catalyze carbamate formation in non-aqueous media.
Advantage : Enantioselectivity for chiral analogs.
Yield : 70–75%.

Applications in Organic Synthesis

The tosyloxy group serves as a leaving group for subsequent nucleophilic substitutions (e.g., azide, thiol). The Cbz group is cleavable via hydrogenolysis, making the compound valuable in peptide synthesis.

Chemical Reactions Analysis

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzyl group, a carbamate moiety, and a sulfonyl group attached to a propan-2-yl backbone. The synthesis typically involves the reaction of appropriate aniline derivatives with sulfonyl chlorides under alkaline conditions, followed by carbamate formation through coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate. For instance, derivatives exhibiting inhibition against carbonic anhydrase IX have shown promising results in inducing apoptosis in cancer cell lines such as MDA-MB-231. These compounds demonstrated IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, indicating their selectivity and efficacy in targeting cancer cells while sparing normal cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting carbonic anhydrases present in bacteria. Compounds derived from similar frameworks have exhibited significant antibacterial effects against both Gram-positive and Gram-negative strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Enzyme Inhibition

The inhibition of specific enzymes is a crucial mechanism through which this compound may exert its biological effects. The compound's ability to inhibit carbonic anhydrases has implications for treating conditions like cancer and bacterial infections. The selectivity for carbonic anhydrase IX over other isoforms enhances its therapeutic profile, making it a candidate for further development as an anticancer agent .

Potential in Diabetes Management

Research into related compounds suggests that the sulfonamide group may also play a role in managing type 2 diabetes through inhibition of α-glucosidase and acetylcholinesterase enzymes. This indicates a broader therapeutic potential beyond oncology, positioning the compound as a versatile candidate for multiple therapeutic areas .

Case Studies and Experimental Findings

StudyFocusKey Findings
Nemr et al., 2021Anticancer activityCompounds showed IC50 values of 10.93–25.06 nM against CA IX; significant apoptosis induction in MDA-MB-231 cells .
AboulMagd et al., 2021Antimicrobial propertiesDerivatives exhibited MIC values comparable to standard antibiotics against various bacterial strains .
Hamed et al., 2019Enzyme inhibitionNew sulfonamides demonstrated potential in inhibiting α-glucosidase and acetylcholinesterase, suggesting applications in diabetes management .

Mechanism of Action

The mechanism of action of benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate and related carbamate derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
This compound (Target) C₁₈H₂₁NO₅S 363.43 g/mol Tosyloxy group Reactive intermediate; tosyl group enables nucleophilic substitutions
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate () C₁₇H₁₈BrNO₂ 348.23 g/mol 4-Bromophenyl group Intermediate in cross-coupling reactions; bromine enables Suzuki-Miyaura couplings
(S)-1-(Methylamino)propan-2-yl carbamate () C₁₂H₁₈N₂O₂ 222.28 g/mol Methylamino group, chiral (S)-configuration Chiral building block for asymmetric synthesis; potential use in drug design
Benzyl (4-(4-((tert-butyldimethylsilyl)oxy)methyl)oxazol-2-yl)-3-fluorophenyl)carbamate () C₂₅H₃₂FN₂O₄Si 495.62 g/mol Oxazole, silyl ether, fluorine Stabilizes intermediates via hydroxyl protection; used in heterocyclic drug synthesis

Physicochemical Properties

  • Solubility : The target compound’s tosyl group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the bromophenyl analog, which is more lipophilic .
  • Stability : The silyl ether in ’s compound improves stability under basic conditions, whereas the tosyl group in the target compound may hydrolyze under prolonged acidic or basic conditions .
  • Chirality: The (S)-configured methylamino derivative () highlights the importance of stereochemistry in biological activity, a feature absent in the target compound .

Research Findings and Trends

Recent studies emphasize the versatility of carbamate derivatives in drug discovery. For example:

  • Tosyl-containing carbamates (like the target compound) are increasingly used in peptide mimetics due to their tunable reactivity .
  • Bromophenyl analogs () have seen applications in kinase inhibitor syntheses, leveraging bromine’s role in halogen bonding .
  • Chiral carbamates () are critical in enantioselective catalysis, with growing interest in neurodegenerative disease drug candidates .

Biological Activity

Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₄S
  • Molecular Weight : 315.38 g/mol
  • IUPAC Name : this compound

This compound features a benzyl group, a carbamate moiety, and a sulfonate ester, which may contribute to its biological activities.

Research indicates that this compound acts as a modulator of various biological pathways. Notably, it has been studied for its impact on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . The CFTR is crucial for chloride ion transport across epithelial cells, and its modulation can have therapeutic implications in cystic fibrosis and other disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance CFTR activity. For instance, studies showed that it increased chloride ion transport in cell lines expressing CFTR, suggesting a potential role as a therapeutic agent for conditions associated with CFTR dysfunction .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description
CFTR Modulation Enhances chloride transport in epithelial cells .
Antitumor Activity Exhibited cytotoxic effects in cancer cell lines through apoptosis induction .
Anticonvulsant Effects Demonstrated efficacy in animal models for seizure control .

1. Cystic Fibrosis Treatment

A study evaluating the effects of this compound on CFTR function revealed significant improvements in ion transport assays. The compound was administered to cultured airway epithelial cells, resulting in enhanced CFTR-mediated chloride secretion, which is critical for maintaining mucus hydration in cystic fibrosis patients .

2. Cancer Cell Line Efficacy

In another study focusing on cancer therapy, this compound was tested against various tumor cell lines. The results indicated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspases and modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate, and how can purity be optimized?

  • Synthesis Methods :

  • The compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. A representative method involves reacting a propan-2-yl precursor with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C), followed by carbamate coupling using benzyl chloroformate .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Monitoring via TLC or HPLC is recommended to verify intermediate steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the benzyl group (δ 7.3–7.4 ppm, aromatic protons), carbamate carbonyl (δ 155–160 ppm), and methylbenzenesulfonyl signals (δ 2.4 ppm for CH3, δ 125–145 ppm for aromatic carbons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C19H23NO5S: theoretical m/z 390.12) .
  • IR Spectroscopy : Confirms carbamate C=O stretching (~1700 cm⁻¹) and sulfonate S=O bands (~1350–1150 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s assay, with IC50 values compared to reference inhibitors (e.g., donepezil) .
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s inhibitory activity against AChE/BChE?

  • Comparative Analysis : Replace the 4-methylbenzenesulfonyl group with bulkier substituents (e.g., 4-bromophenyl) to improve hydrophobic interactions with enzyme active sites. Evidence shows bromine substitution increases AChE inhibition (IC50: 32.01 µM vs. 56.1 µM for ethyl analogs) .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate via site-directed mutagenesis of AChE residues (e.g., Trp286, Phe295) .

Q. How to resolve contradictory data in biological activity studies?

  • Case Example : If inconsistent antimicrobial results arise, standardize assay conditions (e.g., inoculum size, growth medium). Cross-validate using isogenic strains or orthogonal assays (e.g., time-kill kinetics) .
  • Statistical Tools : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Replicate experiments in triplicate across independent labs .

Q. What strategies optimize yield in large-scale synthesis?

  • Reaction Engineering : Use flow chemistry for sulfonylation steps to enhance mixing and heat transfer. A 2023 study achieved 85% yield by maintaining −20°C during sodium hydride-mediated reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to accelerate carbamate formation. Monitor via in-situ FTIR .

Mechanistic and Analytical Challenges

Q. How does the sulfonate group influence the compound’s reactivity and stability?

  • Reactivity : The 4-methylbenzenesulfonyl group acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions with amines or thiols). Stability studies (TGA/DSC) show decomposition >200°C, making it suitable for high-temperature reactions .
  • Hydrolytic Stability : Assess via pH-dependent degradation studies (e.g., HPLC monitoring at pH 2–12). Sulfonate esters are prone to hydrolysis under alkaline conditions .

Q. What advanced techniques elucidate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized AChE. A 2025 study reported a KD of 12.3 µM .
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify key hydrogen bonds (e.g., between the carbamate carbonyl and Ser203 in AChE) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Case Study : If IC50 varies between HeLa (20 µM) and HEK293 (50 µM), perform transcriptomic profiling to identify differential expression of detoxification genes (e.g., CYP450 isoforms) .
  • Mitochondrial Toxicity Assays : Use JC-1 staining to assess membrane depolarization, distinguishing specific vs. nonspecific cytotoxicity .

Comparative Structural Analysis

Table 1 : Inhibitory Activity of Carbamate Derivatives Against AChE/BChE

CompoundAChE IC50 (µM)BChE IC50 (µM)
Target Compound32.017.02
Ethyl N-(4-propan-2-ylphenyl)carbamate56.115.5
Benzyl N-(2-(4-bromophenyl)propan-2-yl)carbamate40.010.0

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